molecular formula C10H14N12O4S B014242 2,6-Diaminopurine hemisulfate salt CAS No. 69369-16-0

2,6-Diaminopurine hemisulfate salt

Cat. No. B014242
CAS RN: 69369-16-0
M. Wt: 398.37 g/mol
InChI Key: HNHVJLBUCSUIFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-diaminopurine derivatives involves reacting the base compound with various reagents to form new derivatives with distinct properties. For example, 2,6-diaminopurine reacted with chloroacetaldehyde to form different derivatives, which were fully characterized by mass spectrometry (MS), complete nuclear magnetic resonance (NMR) assignments, fluorescence, and ultraviolet (UV) spectroscopy. The relative stability of different tautomers was also investigated through theoretical calculations, providing insights into the chemical behavior of these compounds (Virta et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,6-diaminopurine derivatives is crucial for understanding their interactions with other molecules, especially nucleic acids. Studies on the structural properties of nucleic acids using 2,6-diaminopurine as an analogue of adenine have shown that its incorporation can significantly affect the stability and structure of the double helix, impacting molecular recognition processes (Bailly & Waring, 1998).

Chemical Reactions and Properties

The reactivity of 2,6-diaminopurine and its derivatives with other chemicals reveals its potential for creating complex molecules. The synthesis of energetic salts based on oxygen-containing cations and their characterization, including their thermal stability and sensitivity towards impact, friction, and electrostatics, exemplifies the diverse chemical reactions and properties of 2,6-diaminopurine-based compounds (Liu et al., 2014).

Physical Properties Analysis

The physical properties of 2,6-diaminopurine derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. For instance, the crystal structure of 2,6-diamino-9-(carboxymethyl)purine ethyl ester, a potential intermediate for the synthesis of peptidic nucleic acids, reveals the asymmetric unit containing two molecules and showcases the importance of structural analysis in understanding the physical properties of these compounds (Sood, Schwalbe, & Fraser, 1997).

Chemical Properties Analysis

The chemical properties of 2,6-diaminopurine derivatives, including their reactivity, stability, and interaction with other molecules, play a critical role in their potential applications. For example, the preparation of the 2'-deoxynucleosides of 2,6-diaminopurine through direct glycosylation and the properties of these nucleosides demonstrate the versatility of 2,6-diaminopurine in synthesizing biologically relevant molecules (Arico, Calhoun, & McLaughlin, 2010).

Scientific Research Applications

  • 2,6-Diaminopurine forms hydrogen-bonded complexes with certain bases, useful in understanding Watson-Crick and Hoogsteen type base pairing in the solid state (Sakore et al., 1969).

  • It is a precursor in the synthesis of key nucleosides like 2'-deoxyisoguanosine, essential for adenosine and adenosine-diphosphate complexes (Arico et al., 2010).

  • It acts as a biocompatible inhibitor of copper corrosion in simulated body fluids, highlighting its potential in biological applications (Mihajlovic et al., 2019).

  • The crystal structure of its derivatives offers insights into peptidic nucleic acid synthesis (Sood et al., 1997).

  • 2,6-Diaminopurine exhibits inhibitory effects on DNA transcription, suggesting roles in transcriptional regulation (Tan et al., 2022).

  • Its antiviral properties are evident in its inhibition of vaccinia virus multiplication (Thompson et al., 1950).

  • It influences root growth in plants, impacting both lateral and main axis meristems (Goldacre & Unt, 1957).

  • Biocatalysis research uses it for producing nucleosides, vital in prodrug development and antisense oligonucleotide synthesis (De Benedetti et al., 2012).

Safety And Hazards

2,6-Diaminopurine is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Future Directions

2,6-Diaminopurine has been shown to increase the rate of nonenzymatic RNA replication . Given its low toxicity and high efficiency in correcting UGA nonsense mutations, it is a good candidate for the development of treatments for genetic diseases caused by nonsense mutations .

properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVJLBUCSUIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989143
Record name Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diaminopurine hemisulfate salt

CAS RN

69369-16-0
Record name 1H-Purine-2,6-diamine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Zitnik, P Hines… - Proceedings of the …, 1991 - National Acad Sciences
We introduced a normal chromosome 11 into GM979 murine erythroleukemia cells by fusing them with Epstein-Barr virus-transformed lymphocytes from a normal individual. In contrast …
Number of citations: 20 www.pnas.org
M Ranby, T Gojceta, K Gustafsson… - Clinical …, 1999 - academic.oup.com
Background: Ca 2+ activity close to the physiological concentration of 1.3 mmol/L is essential in blood coagulation. Is this also true for the performance of global diagnostic coagulation …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk

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